molecular formula C10H21ClN2O3 B2662651 tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride CAS No. 1820580-71-9

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride

Cat. No.: B2662651
CAS No.: 1820580-71-9
M. Wt: 252.74
InChI Key: HJYMDZCABLMKRN-QRPNPIFTSA-N
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Description

Preparation Methods

The synthesis of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride typically involves the reaction of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate with hydrochloric acid. The reaction conditions usually require a controlled environment to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYMDZCABLMKRN-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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